molecular formula C9H9NO B046934 1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone CAS No. 123206-67-7

1-(7-Azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone

Cat. No.: B046934
CAS No.: 123206-67-7
M. Wt: 147.17 g/mol
InChI Key: ATRAWMVKSZOORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-7-azabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both nitrogen and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azabicyclo compound with an acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The acetyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of both nitrogen and acetyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

123206-67-7

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(7-azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3

InChI Key

ATRAWMVKSZOORH-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2=CC=CC=C21

Canonical SMILES

CC(=O)N1CC2=CC=CC=C21

Synonyms

7-Azabicyclo[4.2.0]octa-1,3,5-triene, 7-acetyl- (9CI)

Origin of Product

United States

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